2-Chloro-5-(2-fluorophenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCWZWOLQUYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673444 | |
| Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-85-7 | |
| Record name | 4-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 5 2 Fluorophenyl Phenol
Retrosynthetic Analysis of the 2-Chloro-5-(2-fluorophenyl)phenol Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com For this compound, the primary disconnection is the aryl-aryl bond, which simplifies the molecule into two key synthons: a substituted phenol (B47542) and a substituted fluorobenzene.
A logical retrosynthetic disconnection of the central carbon-carbon bond of this compound leads to two primary precursor fragments. This approach simplifies the complex target molecule into more readily available or synthetically accessible starting materials. The disconnection can be envisioned through several pathways, primarily dictated by the type of carbon-carbon bond-forming reaction to be employed in the forward synthesis.
One common approach involves a disconnection that sets the stage for a cross-coupling reaction. In this scenario, one of the aromatic rings would bear a leaving group (such as a halide) and the other would have an organometallic moiety (like a boronic acid or an organozinc reagent). For instance, one retrosynthetic pathway could involve a disconnection to a chlorophenol derivative and a fluorophenylboronic acid.
Strategic Approaches for Carbon-Carbon Bond Formation in Biaryl Synthesis
The construction of the biaryl linkage is a critical step in the synthesis of this compound. Both transition metal-catalyzed and non-catalytic methods are available for this purpose.
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Linkages
Transition-metal catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the aryl-aryl bonds found in biaryl compounds. nih.gov These methods offer high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govgoogle.com This reaction is particularly well-suited for the synthesis of phenolic biaryls due to its mild reaction conditions and tolerance of the acidic phenolic proton. cam.ac.ukacs.org
In the context of synthesizing this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a suitably protected 2-chloro-5-halophenol with 2-fluorophenylboronic acid. The protecting group on the phenol, such as a methyl or benzyl ether, is often necessary to prevent side reactions and can be removed in a subsequent step.
Table 1: Key Parameters in Suzuki-Miyaura Coupling for Phenolic Biaryl Synthesis
| Parameter | Description | Typical Examples |
|---|---|---|
| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |
| Ligand | Phosphine-based | PPh₃, SPhos, XPhos |
| Base | Inorganic or organic base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Aprotic or protic solvents | Toluene, dioxane, DMF, ethanol/water mixtures |
| Boron Reagent | Arylboronic acid or ester | 2-Fluorophenylboronic acid |
| Aryl Halide | Aryl bromide or iodide | Protected 2-chloro-5-bromophenol |
While the Suzuki-Miyaura coupling is a primary choice, other cross-coupling reactions can also be employed for biaryl synthesis. These include:
Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance. frontiersin.org
Hiyama Coupling: This reaction couples an organosilicon compound with an organic halide using a palladium catalyst. organic-chemistry.org
Stille Coupling: This method utilizes an organotin compound and an organic halide with a palladium catalyst. Concerns over the toxicity of tin reagents have somewhat limited its use.
Kumada Coupling: This involves the reaction of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium. nih.gov
The choice of a specific cross-coupling reaction often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.
Non-Catalytic Biaryl Coupling Methods
While less common for complex molecules, some non-catalytic methods for biaryl synthesis exist. These often involve harsher reaction conditions. One such method is the Ullmann reaction , which typically involves the copper-promoted coupling of two aryl halides at high temperatures. Another approach is the Gomberg-Bachmann reaction , which uses a diazonium salt to generate an aryl radical that can then react with another aromatic compound. rsc.org However, these methods often suffer from low yields and lack of regioselectivity, making them less suitable for the precise synthesis of this compound. More recent developments have explored base-promoted direct coupling reactions of arenes with aryl halides, which may proceed through a radical mechanism. acs.org
Regioselective Introduction of Chlorine and Fluorine Substituents
The specific placement of the chlorine and fluorine atoms on the respective aromatic rings is crucial for the identity of the final product.
The regioselective chlorination of phenols can be challenging as the hydroxyl group is a strong ortho-, para-director. rsc.org Direct chlorination of a phenol often leads to a mixture of isomers. mdpi.com To achieve the desired 2-chloro substitution pattern, a directing group strategy or a catalyst-controlled reaction may be necessary. For instance, a bulky protecting group on the phenol can sterically hinder the ortho positions, favoring para-chlorination. Conversely, specific catalysts, such as certain Lewis acids or selenoether catalysts, have been shown to promote ortho-selective chlorination of phenols. acs.orgacs.orgnih.gov A new reagent generated from bis[(trifluoroacetoxy)iodobenzene] (PIFA) and AlCl₃ has also been reported for highly regioselective ortho-chlorination of phenols. dntb.gov.ua
The introduction of the fluorine atom onto the second aromatic ring is typically achieved by using a starting material that already contains the fluorine substituent in the desired position, such as 2-fluoroaniline or a related derivative. The synthesis of such fluorinated precursors can involve diazotization followed by a Sandmeyer-type reaction or nucleophilic aromatic substitution on an activated aryl system.
Table 2: Methods for Regioselective Halogenation
| Halogen | Method | Reagents | Position |
|---|---|---|---|
| Chlorine | Electrophilic Aromatic Substitution | SO₂Cl₂ with catalyst | Ortho/Para |
| Chlorine | Catalyst-Controlled Chlorination | N-Chlorosuccinimide with Lewis acid or selenoether catalyst | Ortho |
| Fluorine | Diazotization-Fluorination (Balz-Schiemann) | Ar-NH₂, NaNO₂, HBF₄ | Varies |
In a synthetic route for this compound, it is often more strategic to start with precursors that already have the halogens in the correct positions, such as 2-chloro-5-bromophenol and 2-fluorophenylboronic acid, and then perform the cross-coupling reaction. This avoids potential issues with regioselectivity in the later stages of the synthesis.
Optimized Synthesis Pathways for this compound
An optimized pathway to this compound involves a multi-step sequence. The key strategic step is the formation of the biaryl bond via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. To facilitate this, the phenolic hydroxyl group is typically protected, most commonly as a methyl ether, which is then cleaved in the final step to yield the target phenol.
This strategy involves three main stages:
Preparation of Key Intermediates : Synthesis of the two coupling partners, an aryl halide and an arylboronic acid.
Suzuki-Miyaura Cross-Coupling : The palladium-catalyzed reaction between the two intermediates to form the protected biphenyl (B1667301) core structure.
Deprotection : Cleavage of the protecting group to reveal the final phenolic product.
A highly plausible and efficient route is the coupling of 1-bromo-2-fluorobenzene with 2-chloro-5-methoxyphenylboronic acid , followed by demethylation of the resulting biphenyl ether.
Multi-Step Synthesis Schemes and Intermediate Characterization
The synthesis is broken down into the formation of the necessary precursors, their subsequent coupling, and the final deprotection step.
Step 1: Synthesis of Intermediate 1 - 2-Chloro-5-methoxyphenylboronic acid
This boronic acid can be prepared from commercially available 4-chloro-3-methoxyaniline. The synthesis involves a Sandmeyer-type reaction followed by borylation.
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
Borylation: The diazonium salt is then reacted with a boronic acid precursor, often through a metal-catalyzed process or by reaction with diboron esters, to install the boronic acid moiety.
Characterization of 2-Chloro-5-methoxyphenylboronic acid:
Appearance: Typically a white to off-white crystalline powder. uct.ac.za
Melting Point: Approximately 115 °C. uct.ac.za
Molecular Formula: C₇H₈BClO₃ uct.ac.za
Molecular Weight: 186.40 g/mol . acs.org
Step 2: Synthesis of Intermediate 2 - 1-Bromo-2-fluorobenzene
This aryl bromide is a known compound and can be synthesized from 2-fluoroaniline via a Sandmeyer reaction.
Diazotization: 2-fluoroaniline is converted to its corresponding diazonium salt using sodium nitrite and a hydrohalic acid (e.g., HBr).
Sandmeyer Reaction: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom.
Characterization of 1-Bromo-2-fluorobenzene:
Appearance: A colorless liquid.
Boiling Point: 156-157 °C at 760 mmHg. gre.ac.uk
Molecular Formula: C₆H₄BrF. mt.com
Molecular Weight: 175.00 g/mol . nih.gov
Step 3: Suzuki-Miyaura Coupling to form 1-Chloro-2-(2-fluorophenyl)-4-methoxybenzene
This is the crucial C-C bond-forming step. 2-Chloro-5-methoxyphenylboronic acid is coupled with 1-bromo-2-fluorobenzene using a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system.
General Procedure: To a degassed mixture of a suitable solvent (e.g., dioxane/water), 2-chloro-5-methoxyphenylboronic acid, 1-bromo-2-fluorobenzene, and a base (e.g., K₃PO₄ or Cs₂CO₃), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos) are added. The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Characterization of the Intermediate 1-Chloro-2-(2-fluorophenyl)-4-methoxybenzene:
Molecular Formula: C₁₃H₁₀ClFO
Molecular Weight: 236.66 g/mol
Expected Spectroscopic Data:
¹H NMR would show characteristic aromatic proton signals for both phenyl rings, along with a singlet for the methoxy group protons around 3.8-4.0 ppm.
¹³C NMR would display signals for all 13 carbon atoms, with the methoxy carbon appearing around 55-60 ppm.
Mass Spectrometry (MS) would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 isotope peak for the chlorine atom.
Step 4: Demethylation to this compound
The final step is the cleavage of the methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation. commonorganicchemistry.com
General Procedure: The protected biphenyl, 1-chloro-2-(2-fluorophenyl)-4-methoxybenzene, is dissolved in a dry, inert solvent such as dichloromethane (DCM) and cooled to a low temperature (e.g., 0 °C or -78 °C). commonorganicchemistry.com A solution of BBr₃ in DCM is added dropwise, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then carefully quenched with water or methanol, and the product is extracted.
Influence of Reaction Conditions on Yield and Selectivity
The yield and selectivity of the Suzuki-Miyaura coupling (Step 3) are highly dependent on several factors. The ortho-substituents on both coupling partners introduce steric hindrance, making the choice of catalyst, ligand, and base crucial for an efficient reaction.
Catalyst and Ligand: The choice of palladium source and phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the dialkylbiarylphosphine class (e.g., SPhos, XPhos), are known to be highly effective for coupling sterically hindered substrates. nih.govacs.org They promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle. acs.org
Base: The base plays a critical role in the transmetalation step. Inorganic bases are commonly used. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide better results than weaker bases like sodium carbonate (Na₂CO₃). nih.gov
Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to some extent. A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, THF/water, or toluene/water. The solvent can also influence catalyst stability and reactivity. rochester.edu
Temperature: While many modern catalyst systems can operate at room temperature for simple substrates, sterically demanding couplings often require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.
Table 2.4.2.1: Hypothetical Influence of Reaction Conditions on Suzuki-Miyaura Coupling Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 60 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 88 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (3) | Toluene/H₂O | 100 | 92 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2.5) | Cs₂CO₃ (3) | THF/H₂O | 65 | 90 |
This table is illustrative, based on typical outcomes for sterically hindered Suzuki-Miyaura couplings. Actual yields may vary.
For the demethylation step, the primary variable is the amount of BBr₃ used and the temperature. Using a slight excess of BBr₃ ensures complete conversion. The reaction is typically started at a low temperature to control the initial exothermic reaction before being allowed to warm. commonorganicchemistry.com
Purification Techniques for this compound
Purification of the final product and intermediates is essential to obtain a compound of high purity. The techniques employed depend on the physical properties of the compound (solid or liquid) and the nature of the impurities.
Flash Column Chromatography: This is the most common technique for purifying organic compounds.
Stationary Phase: Silica gel is the standard choice for normal-phase chromatography.
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. rochester.edu For the biphenyl intermediates, a low to medium polarity eluent system (e.g., 5-20% ethyl acetate in hexanes) would likely be effective. The final phenolic product is more polar and would require a more polar eluent system for elution. For particularly polar compounds, systems like methanol/dichloromethane may be employed. rochester.edu
Recrystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. mt.com
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. miamioh.edu Common solvent systems for phenols and biphenyls include ethanol, methanol, or mixtures such as hexanes/ethyl acetate or toluene. rochester.edu The process involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, whereupon pure crystals form and can be collected by filtration.
Extraction and Washing: After both the coupling and demethylation reactions, a liquid-liquid extraction (work-up) is performed. The reaction mixture is typically diluted with an organic solvent and washed with water, brine, and sometimes a mild acidic or basic solution to remove inorganic salts and other water-soluble impurities.
The choice of purification method may involve a combination of techniques. For instance, an initial purification by flash chromatography might be followed by a final recrystallization to obtain an analytically pure sample of this compound.
Computational and Theoretical Chemistry Investigations of 2 Chloro 5 2 Fluorophenyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed examination of molecular properties at the atomic level, providing a theoretical framework to complement experimental findings.
The first step in the computational study of a molecule is typically the optimization of its geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the most stable three-dimensional arrangement of atoms in the 2-Chloro-5-(2-fluorophenyl)phenol molecule can be determined. This process calculates the electronic energy of the molecule for different atomic arrangements until a minimum energy conformation is found. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, which governs its reactivity and physical properties, is also elucidated through these calculations. Properties such as the total energy, dipole moment, and the distribution of electron density can be determined.
Table 1: Illustrative Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-F | 1.35 | ||
| O-H | 0.96 | ||
| C-O | 1.36 | C-C-O: 118 | |
| C-C (phenyl) | 1.39 (avg) | C-C-C (phenyl): 120 (avg) | |
| C-C (inter-ring) | 1.48 | Phenyl-Phenyl: 45 |
Note: The data in this table is illustrative and represents typical values for similar compounds. Actual values would be obtained from specific DFT calculations for this compound.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes correspond to the stretching, bending, and torsional motions of the atoms.
The calculated vibrational frequencies can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.net This comparison helps to validate the computational method used and allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. nih.gov Theoretical studies on similar phenolic compounds have shown that DFT calculations can accurately predict vibrational spectra. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to undergo chemical reactions. nih.gov
The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO). For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, particularly the oxygen atom, while the LUMO may be distributed over the phenyl rings.
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The data in this table is illustrative. Actual energy values would be derived from specific quantum chemical calculations.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
Local reactivity descriptors, on the other hand, identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent the electrostatic potential at different points on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the oxygen and fluorine atoms, indicating these as sites for electrophilic interaction.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Molecules with extended π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics, including frequency conversion and optical switching. Theoretical calculations can predict the NLO properties of a molecule, such as its polarizability (α) and first-order hyperpolarizability (β).
The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule. Large values of β suggest that the material may be a good candidate for second-harmonic generation (SHG). DFT calculations have been shown to be effective in predicting the NLO properties of organic molecules. researchgate.netscihorizon.com For this compound, the presence of donor (hydroxyl) and acceptor-like (chloro, fluoro) groups attached to the aromatic rings suggests that it may possess NLO activity.
Table 3: Illustrative Theoretically Predicted NLO Properties for this compound
| Property | Calculated Value |
| Polarizability (α) | |
| First-Order Hyperpolarizability (β) |
Note: The table is a placeholder for data that would be obtained from specific NLO calculations.
Intermolecular Interactions and Hydrogen Bonding Analysis
Theoretical studies would be instrumental in characterizing the intricate network of intermolecular forces that govern the behavior of this compound in the solid state and in solution.
Characterization of Intra- and Intermolecular Hydrogen Bonds within this compound Systems
The phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen and the fluorine and chlorine atoms can act as hydrogen bond acceptors. Computational methods could precisely determine the geometry and strength of potential intramolecular hydrogen bonds, for instance, between the hydroxyl group and the adjacent chloro or fluorophenyl substituents. Furthermore, these studies would reveal the preferred modes of intermolecular hydrogen bonding, which are crucial for understanding crystal packing and aggregation in solution.
Dimerization and Supramolecular Aggregation Studies
The interplay of hydrogen bonding and other non-covalent interactions, such as π-π stacking between the aromatic rings, would likely lead to the formation of dimers and larger supramolecular assemblies. Computational modeling could predict the most stable dimer configurations and the energetics of their formation. Such studies would provide insights into the self-assembly properties of the molecule, which are fundamental for the design of new materials and understanding its behavior in biological systems.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, providing a deeper understanding of their flexibility and interactions with their surroundings.
By simulating the motion of this compound, researchers could map its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt. This is particularly important for this molecule due to the rotational freedom around the bond connecting the two phenyl rings.
Furthermore, MD simulations in explicit solvent models (e.g., water) would be critical to understand how the surrounding environment influences the molecule's conformation and its hydrogen bonding patterns. The solvation free energy, a key parameter for predicting a compound's solubility and partitioning behavior, could also be calculated.
While the specific computational and theoretical investigations for this compound requested in the outline are not available in the current body of scientific literature, the application of such methods would undoubtedly provide significant insights into its chemical and physical properties. Future research in this area would be highly valuable for a comprehensive understanding of this compound.
Chemical Reactivity and Mechanistic Studies of 2 Chloro 5 2 Fluorophenyl Phenol
Reaction Pathways Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in 2-chloro-5-(2-fluorophenyl)phenol. This functional group can readily undergo deprotonation to form a phenoxide ion, which is a potent nucleophile. This enhanced nucleophilicity allows for a variety of substitution reactions at the oxygen atom.
Common reactions involving the phenolic hydroxyl group include:
Etherification: In the presence of a base and an alkylating agent (e.g., alkyl halides or sulfates), the phenoxide intermediate can undergo Williamson ether synthesis to form the corresponding ether.
Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base catalyst, leads to the formation of phenyl esters.
O-Arylation: The phenoxide can also act as a nucleophile in cross-coupling reactions, such as the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination-type reactions, to form diaryl ethers.
The reactivity of the hydroxyl group is influenced by the electronic effects of the halogen substituents on the aromatic rings.
Influence of Halogen Substituents (Chlorine and Fluorine) on Aromatic Reactivity
The chlorine and fluorine atoms on the phenyl rings of this compound exert significant influence on the molecule's reactivity through a combination of inductive and resonance effects.
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and therefore exhibit a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic rings, making them less susceptible to electrophilic attack. aakash.ac.in
Resonance Effect (+R): The halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system, which is an electron-donating resonance effect. This effect tends to increase the electron density at the ortho and para positions. aakash.ac.in
The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive effect. Conversely, the +R effect is also stronger for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. The interplay of these effects can lead to nuanced differences in reactivity between the two phenyl rings.
Electrophilic Aromatic Substitution Patterns on Both Phenyl Rings
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.com For this compound, the directing effects of the existing substituents determine the regioselectivity of further substitution.
Phenolic Hydroxyl Group: The -OH group is a powerful activating group and an ortho-, para-director due to its strong +R effect, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack. britannica.com
Chlorine Atom: As a halogen, chlorine is a deactivating group but an ortho-, para-director. aakash.ac.inuci.edu
Fluorine Atom: Similar to chlorine, fluorine is also a deactivating ortho-, para-director. aakash.ac.in
On the phenol-containing ring, the powerful activating effect of the hydroxyl group will dominate. Electrophilic attack will be directed to the positions ortho and para to the hydroxyl group. The positions are C2, C4, and C6. Given the existing chlorine at C2, further substitution will preferentially occur at the C4 and C6 positions.
On the fluorophenyl ring, the fluorine atom will direct incoming electrophiles to its ortho and para positions.
The precise outcome of an EAS reaction will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in determining the final product distribution.
Nucleophilic Aromatic Substitution Potential
While electrophilic substitution is more common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. openstax.org
The chlorine and fluorine atoms on this compound are electron-withdrawing, which can activate the rings towards nucleophilic attack. openstax.org For SNAr to proceed via the common addition-elimination mechanism, the electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. libretexts.org
In this compound, the potential for SNAr exists on both rings. A strong nucleophile could potentially displace the chloride or fluoride (B91410) ions. The viability of such a reaction is enhanced by the presence of the other halogen and the hydroxyl group (or its corresponding phenoxide under basic conditions), which can help to stabilize the negative charge in the intermediate. It is generally observed that fluoride is a better leaving group than chloride in SNAr reactions involving polyfluoroarenes. mdpi.com
Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than the traditional two-step addition-elimination pathway. nih.gov
Oxidative and Reductive Transformations of the Biaryl System
The this compound molecule can undergo both oxidative and reductive transformations.
Oxidative Reactions:
Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones or polymeric materials. The reaction of phenols with reagents like hypochlorous acid can result in the formation of chlorinated phenols and, with higher doses of the oxidant, ring cleavage products. nih.gov
Oxidative coupling reactions are also possible, where the phenol (B47542) undergoes oxidation to a phenoxy radical, which can then dimerize or react with other molecules.
Reductive Reactions:
The chlorine atom can be removed through reductive dehalogenation reactions, for instance, using catalytic hydrogenation (e.g., with palladium on carbon and a hydrogen source).
The aromatic rings themselves can be reduced to their corresponding cyclohexyl derivatives under more forcing hydrogenation conditions.
The presence of two different halogen atoms may allow for selective reductive dehalogenation under carefully controlled conditions.
Acid-Base Equilibria and Protonation States
The phenolic hydroxyl group of this compound is acidic and can donate a proton to a base. youtube.com The position of this acid-base equilibrium is determined by the relative strengths of the acid and base. youtube.com
The acidity of the phenol is influenced by the electron-withdrawing halogen substituents. The -I effects of both chlorine and fluorine will stabilize the resulting phenoxide anion, thereby increasing the acidity of the phenol (i.e., lowering its pKa) compared to unsubstituted phenol.
The protonation state of the molecule is therefore dependent on the pH of the solution.
In acidic to neutral solutions, the compound will primarily exist in its protonated, phenolic form.
In basic solutions, it will be deprotonated to form the corresponding phenoxide salt.
The specific pKa value would be required to quantify the exact distribution of protonated and deprotonated species at a given pH.
Structure Activity Relationship Sar Studies and Molecular Interaction Profiling
In Silico Molecular Docking Studies with Relevant Biological Macromolecules
While direct experimental docking studies for 2-Chloro-5-(2-fluorophenyl)phenol are not extensively available in the public domain, we can infer its potential interactions based on studies of analogous compounds and the principles of molecular modeling. A closely related compound, 2-chloro-5-fluorophenol (B1586221) (2C5FP), has been the subject of such investigations, providing a valuable framework for our analysis. researchgate.netresearchgate.net
Elucidation of Binding Modes and Interaction Hotspots
Based on the analysis of 2C5FP, it is anticipated that this compound would engage with protein targets through a combination of hydrogen bonding, hydrophobic interactions, and halogen bonding. The phenolic hydroxyl group is a primary site for hydrogen bond donation to acceptor residues like aspartate, glutamate, or the polypeptide backbone. The two aromatic rings provide a significant hydrophobic surface area for van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within a binding pocket.
The chlorine and fluorine atoms are expected to be key interaction hotspots. The chlorine atom, being larger and more polarizable, can participate in halogen bonding with electron-donating atoms like oxygen or sulfur in amino acid side chains (e.g., serine, methionine). The fluorine atom, while a weaker halogen bond donor, can still engage in favorable electrostatic and hydrophobic interactions. The relative orientation of the two phenyl rings, which is influenced by the substitution pattern, will dictate how these hotspots are presented to the protein's binding site.
Quantification of Binding Affinities and Energetics
The binding affinity of a ligand to its target is a critical determinant of its biological potency. In silico docking simulations can provide an estimate of this affinity, typically expressed as a binding energy (in kcal/mol). For the analog 2C5FP, docking studies against Staphylococcus aureus Tyrosyl-tRNA synthetase revealed a binding energy of -3.80 kcal/mol. researchgate.netresearchgate.net It is hypothesized that the additional phenyl ring in this compound would lead to a more favorable (i.e., more negative) binding energy due to increased hydrophobic and potential pi-stacking interactions.
To illustrate the potential binding affinities, a hypothetical docking study of this compound against a panel of common biological targets is presented below. These values are predictive and would require experimental validation.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Human Dihydroorotate Dehydrogenase | -7.5 | Arg136, Tyr38, Leu42 |
| S. aureus Tyrosyl-tRNA synthetase | -6.8 | Asp176, Gly36, His48 |
| Cyclooxygenase-2 (COX-2) | -8.2 | Arg513, Val523, Ser353 |
Mechanistic Exploration of Biological Responses (e.g., Enzyme Inhibition, Receptor Modulation) through Computational Methods
Computational methods can shed light on how this compound might exert a biological effect at a molecular level. For instance, if targeting an enzyme, molecular dynamics simulations could reveal how the compound stabilizes a particular conformation of the enzyme, potentially an inactive one, thus leading to inhibition. These simulations can track the movement of the ligand within the active site and the resulting changes in the protein's structure over time.
For receptor modulation, computational approaches can help visualize how the binding of this compound could either mimic the natural ligand (agonism) or block its binding (antagonism). The electronic properties of the compound, such as its molecular electrostatic potential, can indicate regions that are likely to be involved in key electrostatic interactions that trigger or prevent a receptor's conformational change and subsequent signaling cascade.
Comparative Analysis of this compound with Related Halogenated Biaryls regarding Molecular Interactions
The nature and position of halogen substituents on a biaryl scaffold can dramatically alter its interaction profile. A comparative analysis helps in understanding the specific contribution of each substituent.
| Compound | Key Structural Difference | Predicted Impact on Molecular Interactions |
| This compound | Reference compound | Balanced hydrophobic and halogen bonding potential. |
| 2,4'-Dichloro-5-phenylphenol | Fluorine replaced with chlorine | Increased potential for halogen bonding and hydrophobicity. May alter binding specificity. |
| 4'-Fluoro-5-phenylphenol | Chlorine at position 2 is absent | Reduced steric hindrance, potentially allowing for different binding poses. Loss of a halogen bond donor. |
| 2-Chloro-5-phenylphenol | Fluorine at position 2' is absent | Altered torsional angle between the phenyl rings, affecting the overall shape and fit into a binding site. |
This comparative analysis underscores the subtle yet significant role of halogen substitution in fine-tuning molecular interactions.
Role of Halogen Bonding in Molecular Recognition and Ligand-Target Interactions
Halogen bonding is an increasingly recognized non-covalent interaction that plays a vital role in molecular recognition. It occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. In this compound, both the chlorine and fluorine atoms can potentially act as halogen bond donors.
Environmental Transformation and Degradation of this compound: General Principles
The environmental fate of synthetic chemicals is a critical area of study, determining their persistence, potential for bioaccumulation, and ultimate impact on ecosystems. For halogenated phenols, a class of compounds that includes this compound, their transformation and degradation are governed by a combination of abiotic and biotic processes. While specific data on this compound is limited, a substantial body of research on structurally similar compounds provides a framework for understanding its likely environmental behavior.
Environmental Transformation and Degradation Pathways of Halogenated Phenols General Principles Applicable to 2 Chloro 5 2 Fluorophenyl Phenol
Halogenated aromatic compounds, including phenols, can be transformed in the environment through various physical, chemical, and biological mechanisms. The presence of halogen substituents, such as chlorine and fluorine, on the aromatic ring significantly influences the compound's reactivity and susceptibility to degradation.
Abiotic degradation involves the breakdown of chemical compounds without the involvement of living organisms. For halogenated phenols, hydrolysis and photolysis are key abiotic pathways.
Hydrolysis: This process involves the reaction of a compound with water, leading to the cleavage of chemical bonds. The susceptibility of a halogenated phenol (B47542) to hydrolysis depends on the nature and position of the halogen substituents on the aromatic ring. While direct hydrolysis of the carbon-halogen bond on an aromatic ring is generally slow under typical environmental pH and temperature conditions, the presence of other functional groups can influence this process.
Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Halogenated phenols can absorb light at wavelengths greater than 290 nm, which can lead to their direct photolysis. nih.gov The process often involves the cleavage of the carbon-halogen bond or the transformation of the aromatic ring. The rate and products of photolysis are influenced by factors such as the specific halogen present, the presence of photosensitizers in the water, and the intensity of solar radiation. researchgate.net For instance, the photolysis of some halogenated phenols has been shown to proceed via dehalogenation, substitution of the halogen with a hydroxyl group, or cleavage of the molecular structure. researchgate.net UV photolysis has been demonstrated to convert compounds like 2,4,6-trichlorophenol (B30397) into less inhibitory substances such as dichlorocatechol and monochlorophenol. nih.gov
| Abiotic Degradation Pathway | Description | Influencing Factors | Potential Products |
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | pH, temperature, presence of other functional groups. | Hydroxylated derivatives. |
| Photolysis | Breakdown of the molecule by absorption of light energy. | Wavelength and intensity of light, presence of photosensitizers. | Dehalogenated phenols, catechols, ring cleavage products. researchgate.netnih.gov |
The microbial breakdown of halogenated aromatic compounds is a significant pathway for their removal from the environment. nih.gov A wide variety of bacteria and fungi have demonstrated the ability to degrade or transform these xenobiotics. nih.govcapes.gov.br
Microorganisms employ various metabolic strategies to break down halogenated phenols, typically under aerobic (oxygen-present) or anaerobic (oxygen-absent) conditions. nih.gov
Under aerobic conditions , the initial step often involves the enzymatic introduction of one or more hydroxyl groups onto the aromatic ring, a reaction catalyzed by mono- or dioxygenase enzymes. researchgate.netfrontiersin.org This hydroxylation destabilizes the aromatic ring, making it susceptible to cleavage. For halogenated phenols, this initial oxidation can lead to the formation of halocatechols. capes.gov.br For example, the biotransformation of 4-halophenols by Escherichia coli expressing 4-hydroxyphenylacetate (B1229458) 3-hydroxylase results in the formation of the corresponding 4-halocatechols. researchgate.net Subsequent enzymatic reactions lead to the opening of the aromatic ring, typically through ortho or meta cleavage pathways, followed by further degradation into central metabolic intermediates that can be used by the microorganism for energy and growth. frontiersin.orgnih.gov
The removal of the halogen substituent is a crucial step in the degradation process and can occur either before or after the cleavage of the aromatic ring. nih.gov Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common mechanism, particularly under anaerobic conditions. nih.gov
Common intermediates in the microbial degradation of halogenated phenols include:
Halogenated catechols: Formed by the initial hydroxylation of the phenol ring. capes.gov.brresearchgate.net
Halogenated muconic acids: Resulting from the ortho-cleavage of halocatechols. researchgate.net
Simpler organic acids: Produced from the further breakdown of ring-cleavage products, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov
The microbial breakdown of xenobiotics like halogenated phenols is mediated by a suite of specialized enzymes. researchgate.net These enzymes are often inducible, meaning they are produced by the microorganism in response to the presence of the specific pollutant.
Key enzyme systems include:
Phase I Enzymes: These enzymes introduce or expose functional groups (e.g., -OH, -COOH) on the xenobiotic molecule, typically increasing its reactivity and water solubility. wikipedia.org
Cytochrome P450 Monooxygenases: A versatile family of enzymes that catalyze the oxidation of a wide range of organic compounds, including the hydroxylation of aromatic rings. researchgate.netwikipedia.org
Flavin-containing Monooxygenases (FMOs): Another class of enzymes that can hydroxylate xenobiotics. nih.gov
Dioxygenases: Enzymes that incorporate both atoms of molecular oxygen into the substrate. For example, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes in the ortho and meta cleavage pathways of catechol, respectively. nih.govnih.gov
Phase II Enzymes: These enzymes conjugate the modified xenobiotic with endogenous molecules, such as glutathione (B108866) or glucuronic acid, to further increase water solubility and facilitate excretion from the cell. wikipedia.org
Glutathione S-Transferases (GSTs): Catalyze the conjugation of glutathione to electrophilic xenobiotics, a common detoxification pathway. wikipedia.org
The specific enzymes involved can vary significantly between different microbial species and are dependent on the structure of the halogenated phenol.
| Enzyme Class | Function in Degradation | Examples |
| Monooxygenases | Initial hydroxylation of the aromatic ring. | Cytochrome P450, Phenol hydroxylase. researchgate.netresearchgate.net |
| Dioxygenases | Cleavage of the aromatic ring. | Catechol 1,2-dioxygenase, Catechol 2,3-dioxygenase. nih.govnih.gov |
| Dehalogenases | Removal of halogen substituents. | Reductive dehalogenases. nih.gov |
| Transferases | Conjugation for detoxification. | Glutathione S-transferases. wikipedia.org |
The identification and characterization of these metabolites are typically performed using advanced analytical techniques. Samples from contaminated soil or water are extracted, and the components are separated and identified.
Commonly used analytical methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating volatile and semi-volatile organic compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. ijmra.usmdpi.com
High-Performance Liquid Chromatography (HPLC): Used to separate non-volatile compounds in a liquid mobile phase. When coupled with a mass spectrometer (LC-MS), it allows for the identification and quantification of a wide range of metabolites. researchgate.net
Studies on the degradation of various chlorophenols have identified metabolites such as dihydroxybenzenes and benzoquinones, indicating that both successive chlorination and direct oxidation can be competing reaction pathways. nih.gov For fluorophenols, biotransformation often leads to the formation of fluorocatechols, which are then further metabolized. researchgate.net The analysis of cell-free extracts from bacteria degrading phenol has also been used to identify intermediate metabolites in the degradation pathway. nih.govmdpi.com
Future Research Directions and Potential Applications in Advanced Materials and Chemical Biology
Development of Novel Synthetic Routes for Analogs and Derivatives
The synthesis of biaryl compounds like 2-Chloro-5-(2-fluorophenyl)phenol has been revolutionized by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of various functional groups. nih.govtcichemicals.com Future research will likely focus on creating analogs of this compound by modifying this established chemistry. For instance, new methods that activate the less reactive C-O bond of the phenol (B47542) itself for cross-coupling could provide alternative synthetic pathways. mdpi.com
A particularly innovative approach involves the formal insertion of an oxygen atom between Suzuki-Miyaura coupling partners, which could be repurposed to generate a diverse library of diaryl ether derivatives from aryl halide and organoboron precursors. acs.org The development of more efficient catalysts, including specialized N-heterocyclic carbene (NHC)-palladium complexes, continues to push the boundaries of what is possible, enabling the coupling of even challenging substrates like aryl chlorides at room temperature. nih.gov Furthermore, synthetic strategies that have been successfully applied to create complex molecules, such as various 2-chloro-5-sulfamoyl-N-aryl-nitrobenzamide derivatives, demonstrate the robustness of multi-step syntheses that could be adapted for creating a wide array of analogs based on the this compound core. nih.gov
Application of Machine Learning and AI in Predicting Properties and Reactivity
Exploration in Specialized Material Science Applications
Fluorinated polymers are a class of materials known for their exceptional properties, including chemical resistance and thermal stability. google.comuri.edu The this compound scaffold, containing both fluorine and a biphenyl (B1667301) structure, is a promising building block for novel materials. Aromatic fluorinated biphenyl compounds are increasingly important in materials science, finding use in liquid crystals, organic solar cells, and photoluminescent substances due to the unique properties conferred by the fluorine-carbon bond. nih.gov
The synthesis of fluorinated copolymers using techniques like organometallic-mediated radical polymerization (OMRP) allows for the creation of well-defined block copolymers with unique properties. advancedsciencenews.com The biphenyl core of this compound could be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic characteristics. Boron-containing fluorophores, for example, are noted for their use in materials with dual-state emissive properties, a field where novel fluorinated scaffolds are highly sought after. acs.org The exploration of this compound in the synthesis of new polymers could lead to advanced materials for electronics, specialty coatings, and other high-performance applications.
Design Principles for Next-Generation Chemical Probes and Ligands based on the this compound Scaffold
The structural motifs present in this compound make it an excellent starting point for the design of chemical probes and biologically active ligands. nih.gov A key insight comes from its relationship to the drug Vonoprazan, a potassium-competitive acid blocker used to treat acid-related disorders. A known process-related impurity of Vonoprazan is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine, a structure that shares the core 5-(2-fluorophenyl)pyrrole moiety. nih.govresearchgate.netgoogle.com This direct link of a similar scaffold to a successful pharmaceutical agent highlights its potential as a pharmacophore for interacting with biological targets.
This scaffold can serve as the foundation for creating activity-based probes (ABPs), which are powerful tools for studying enzyme function directly in complex biological systems. frontiersin.orgrsc.org An ABP typically consists of a reactive group (or "warhead") that covalently binds to the target, a recognition element that directs the probe to a specific enzyme family, and a reporter tag (like a fluorophore or biotin). nih.gov The phenolic hydroxyl group on the this compound scaffold is particularly useful, as it can be a site for attaching reporter tags or can be used to introduce radioisotopes like ¹²⁵I for detection. nih.gov Moreover, the biphenyl core itself can exhibit interesting photophysical properties, and derivatives have been developed as fluorescent probes for detecting specific DNA structures like G4-quadruplexes. rsc.org By systematically modifying the scaffold—for example, by converting the phenol to a reactive electrophile or by adding different recognition moieties—researchers can design a new generation of selective probes and ligands to investigate enzyme activity in diseases like cancer or to develop new therapeutic leads for neurodegenerative diseases. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-5-(2-fluorophenyl)phenol, and how can purity be optimized?
- Methodology : Adapt halogenation and coupling strategies used for structurally similar chlorophenols. For example:
- Halogenation : Introduce chlorine via electrophilic substitution on a phenol precursor under controlled acidic conditions (e.g., Cl2/FeCl3).
- Fluorophenyl coupling : Use Suzuki-Miyaura coupling with 2-fluorophenylboronic acid (synthesis described in , % yield) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Key measures :
- Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation or dermal exposure, as halogenated phenols often exhibit toxicity (e.g., chlorophenols in ) .
- Store in amber glass at 4°C under inert gas (N2) to avoid photodegradation and oxidation.
Q. How can basic spectroscopic characterization (e.g., NMR, IR) confirm the structure of this compound?
- NMR :
- <sup>1</sup>H NMR : Expect aromatic proton splitting patterns (e.g., doublets for fluorine coupling at δ 6.8–7.5 ppm).
- <sup>19</sup>F NMR : A singlet near δ -115 ppm for the 2-fluorophenyl group .
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and ORTEP-3 resolve ambiguities in the compound’s molecular geometry?
- Procedure :
- Grow single crystals via slow evaporation in dichloromethane/hexane.
- Use SHELXL for refinement (e.g., anisotropic displacement parameters for Cl/F atoms) and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding ( ) .
- Data interpretation : Compare bond lengths/angles with DFT-optimized structures to validate stereoelectronic effects.
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
- SAR framework :
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF3) at position 5 to test halogen bonding efficacy (see for fluorophenyl analogs in bioactive compounds) .
- Biological assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria, correlating results with Hammett σ values of substituents .
Q. How can contradictory solubility data in different solvents be resolved computationally?
- Approach :
- Perform COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMSO, acetone).
- Validate via experimental phase diagrams and Hansen solubility parameters ( references solubility trends in halogenated phenols) .
Q. What environmental fate studies are warranted given regulatory concerns about chlorophenols?
- Focus areas :
- Degradation pathways : Investigate photolytic/hydrolytic degradation rates under UV/VIS light (λ = 254 nm) and pH 5–9 buffers.
- Ecotoxicity : Use Daphnia magna assays to assess acute toxicity (EC50), referencing EPA endocrine disruptor screening protocols () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
